Pyflubumid

Übersicht

Beschreibung

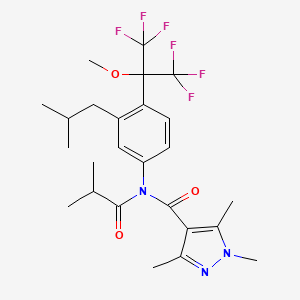

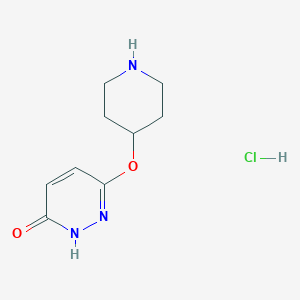

Pyflubumide is a dicarboximide resulting from the formal condensation of the amino group of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and with 1,3,5-trimethylpyrazole-4-carboxylic acid. Developed by Nihon Nohyaku Co. Ltd. (Japan), it is a pro-acaricide, with its metabolite (the -NH form lacking the isubutanoyl group) exhibiting high activity on mitochondrial complex II. It has been reported to be very effective in controlling spider mites (Tetranychus, Oligonychus, and Panonychus species) during all life stages. It is a member of pyrazoles, a dicarboximide, an organofluorine acaricide and an ether.

Wissenschaftliche Forschungsanwendungen

Akarizid für Spinnmilben

Pyflubumid ist ein neuartiges Akarizid, das eine bemerkenswerte Wirksamkeit gegen Spinnmilben gezeigt hat, einschließlich Stämme, die gegen bestehende Akarizide resistent sind . Es hat eine einzigartige chemische Struktur, die eine methoxysubstituierte Hexafluor-isopropylgruppe am Anilino-Molekül enthält .

Resistenzrisikobewertung

Eine Studie wurde durchgeführt, um das Resistenzrisiko von this compound beim polyphagen Schädling Tetranychus urticae zu bewerten . Die Studie ergab eine geringe bis moderate Kreuzresistenz gegen this compound im Cyenopyrafen-resistenten Stamm JPR .

Inhibitor des mitochondrialen Komplexes II

This compound ist ein neuartiger Inhibitor des mitochondrialen Komplexes II in der Atmungskette . Dieser einzigartige Wirkmechanismus trägt zu seiner hohen Kontrolleffizienz gegen phytophage Milben bei .

Integriertes Schädlingsmanagement (IPM)-Programme

Aufgrund seiner harmlosen Natur für Nicht-Zielarthropoden, einschließlich nützlicher Insekten und natürlicher Feinde, könnte this compound für Programme des integrierten Schädlingsmanagements (IPM) günstig sein .

Auflösung des Resistenzmechanismus

Es wurden Forschungen durchgeführt, um die Resistenzmechanismen gegen this compound zu entschlüsseln. Während eine Target-Site-Unempfindlichkeit in den resistenten Stämmen nicht nachgewiesen werden konnte, deuten Experimente stark darauf hin, dass Glutathion-S-Transferasen und Cytochrom-P450-Monooxygenasen an der Resistenz gegen this compound beteiligt sind .

Entwicklung und Kommerzialisierung

This compound wurde von Nihon Nohyaku Co., Ltd. entdeckt und entwickelt und 2015 in Japan und 2017 in Korea registriert und auf den Markt gebracht . Seine Entwicklung stellt einen bedeutenden Fortschritt auf dem Gebiet der Akarizide dar .

Biochemische Analyse

Biochemical Properties

Pyflubumide plays a significant role in biochemical reactions by inhibiting mitochondrial complex II on the respiratory chain . This inhibition disrupts the energy metabolism in spider mites, leading to their death. Pyflubumide interacts with enzymes such as succinate dehydrogenase, which is a crucial component of the mitochondrial complex II . The interaction between Pyflubumide and succinate dehydrogenase is characterized by the binding of Pyflubumide to the enzyme, thereby inhibiting its activity and disrupting the electron transport chain .

Cellular Effects

Pyflubumide affects various types of cells and cellular processes. In spider mites, it disrupts cellular respiration by inhibiting mitochondrial complex II, leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Pyflubumide’s impact on cell function includes the disruption of energy production, which is vital for the survival and reproduction of spider mites .

Molecular Mechanism

The molecular mechanism of Pyflubumide involves its binding to the succinate dehydrogenase enzyme in mitochondrial complex II . This binding inhibits the enzyme’s activity, leading to a disruption in the electron transport chain and a decrease in ATP production. Pyflubumide’s inhibition of succinate dehydrogenase results in the accumulation of succinate and a decrease in fumarate levels, which affects the overall metabolic flux . Additionally, Pyflubumide may influence gene expression by altering the levels of metabolites that act as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyflubumide change over time. Pyflubumide is stable under laboratory conditions and does not degrade rapidly . Long-term exposure to Pyflubumide in in vitro and in vivo studies has shown sustained inhibition of mitochondrial complex II, leading to prolonged effects on cellular function . The stability of Pyflubumide ensures its continued efficacy over time, making it a reliable acaricide for pest control .

Dosage Effects in Animal Models

The effects of Pyflubumide vary with different dosages in animal models. At low doses, Pyflubumide effectively inhibits mitochondrial complex II without causing significant adverse effects . At high doses, Pyflubumide may exhibit toxic effects, including disruption of cellular respiration and potential damage to non-target organisms . Threshold effects have been observed, where a minimum effective dose is required to achieve acaricidal activity .

Metabolic Pathways

Pyflubumide is involved in metabolic pathways related to mitochondrial complex II inhibition . It interacts with enzymes such as succinate dehydrogenase, leading to changes in metabolic flux and metabolite levels . The inhibition of succinate dehydrogenase by Pyflubumide results in the accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance . Pyflubumide’s impact on metabolic pathways highlights its role in disrupting energy production in spider mites .

Transport and Distribution

Pyflubumide is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of Pyflubumide across cellular membranes, ensuring its localization to target sites such as mitochondria . The distribution of Pyflubumide within cells is crucial for its efficacy as an acaricide, as it needs to reach mitochondrial complex II to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of Pyflubumide is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complex II . Pyflubumide’s activity is directed to the mitochondria through targeting signals and post-translational modifications that ensure its accumulation in this organelle . The localization of Pyflubumide to the mitochondria is essential for its role in disrupting cellular respiration and energy production in spider mites .

Eigenschaften

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWKNFPXMUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024193 | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926914-55-8 | |

| Record name | Pyflubumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926914-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyflubumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926914558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYFLUBUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ASD3OPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)

![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)

![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)